1-Bromo-1,2-difluoro-1,4-pentadiene
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Overview
Description
1-Bromo-1,2-difluoro-1,4-pentadiene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a penta-1,4-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,2-difluoro-1,4-pentadiene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,2-difluoropenta-1,4-diene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,2-difluoro-1,4-pentadiene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bonds in the diene structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used in the presence of catalysts or under UV light to facilitate the addition to the double bonds.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted penta-1,4-dienes, while addition reactions can produce dihalogenated or hydrogenated derivatives.
Scientific Research Applications
1-Bromo-1,2-difluoro-1,4-pentadiene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2-difluoro-1,4-pentadiene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-bromo-1,2-difluoroethene: A simpler analog with similar halogenation but a shorter carbon chain.
1,1-dibromo-2,2-difluoroethane: Another halogenated compound with different substitution patterns.
1,2-dibromo-1,1-difluoroethene: A compound with both bromine and fluorine atoms but different structural arrangement.
Uniqueness
1-Bromo-1,2-difluoro-1,4-pentadiene is unique due to its specific combination of bromine and fluorine atoms attached to a penta-1,4-diene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(1E)-1-bromo-1,2-difluoropenta-1,4-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBHFCPHKUCMW-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=C(/F)\Br)/F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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